Arginyl-Glutamine

描述

Arginyl-Glutamine has been reported in Aeromonas veronii with data available.

attenuates hyperoxia-induced lung injury in neonatal mice

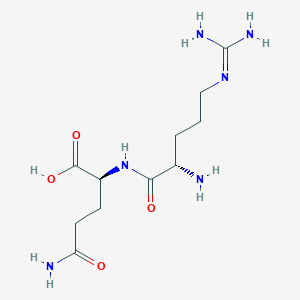

Structure

3D Structure

属性

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N6O4/c12-6(2-1-5-16-11(14)15)9(19)17-7(10(20)21)3-4-8(13)18/h6-7H,1-5,12H2,(H2,13,18)(H,17,19)(H,20,21)(H4,14,15,16)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGDADKJMCOXHX-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CCC(=O)N)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427206 | |

| Record name | Arginyl-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arginylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2483-17-2 | |

| Record name | L-Arginyl-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2483-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginyl-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arginyl-Glutamine Dipeptide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H694N9A9AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arginylglutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028707 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core of Arginyl-Glutamine: From Post-Translational Modification to Dipeptide Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The nexus of arginine and glutamine in cellular processes extends beyond their fundamental roles as proteinogenic amino acids. This guide delves into two key aspects of their interplay: the enzymatic pathway of protein arginylation, a significant post-translational modification, and the synthetic dipeptide, arginyl-glutamine (Arg-Gln), which has emerged as a valuable tool in research and clinical applications. We will explore the discovery and mechanisms of the arginyltransferase ATE1, the primary enzyme responsible for arginylation, with a focus on its action on glutamine and glutamate residues. Furthermore, this guide will provide an overview of the chemical synthesis of the Arg-Gln dipeptide, its biochemical properties, and its applications in therapeutic contexts, supported by quantitative data and detailed experimental protocols.

The Arginylation Pathway: A Post-Translational Modification

Contrary to a direct enzymatic synthesis of a free this compound dipeptide, the core biological pathway involving the linkage of arginine to glutamine (or its precursor, glutamate) is a post-translational modification known as arginylation. This process is catalyzed by arginyl-tRNA-protein transferase 1 (ATE1).[1][2]

Discovery and a Paradigm Shift

Arginylation was first discovered over five decades ago and was initially linked to the N-end rule pathway of protein degradation.[3] This pathway dictates that the N-terminal amino acid of a protein influences its stability, with arginine being a primary destabilizing residue that targets proteins for ubiquitination and proteasomal degradation.[1] Initially, it was believed that ATE1 exclusively arginylates the N-terminal aspartate, glutamate, or oxidized cysteine residues of proteins.[1][4]

A significant shift in understanding came with the discovery that ATE1 can also mediate "mid-chain" arginylation, modifying the side chains of aspartate and glutamate residues within a protein.[5] This finding expanded the functional implications of arginylation beyond protein degradation to include roles in regulating protein-protein interactions and cytoskeletal dynamics.[3][5]

The Enzymatic Mechanism

ATE1 utilizes arginyl-tRNA (Arg-tRNA), the same molecule used in ribosomal protein synthesis, as the arginine donor. In a ribosome-independent manner, ATE1 catalyzes the formation of a peptide bond between the arginine from Arg-tRNA and an acidic residue (aspartate or glutamate) on a target protein.[2] This can occur at the protein's N-terminus or on the side-chain carboxyl group of aspartate and glutamate.[5]

Caption: The enzymatic pathway of protein arginylation catalyzed by ATE1.

Quantitative Data on Arginylation

The efficiency and substrate specificity of ATE1 are crucial for its biological function. The following table summarizes key quantitative parameters, although specific kinetic data for glutamine as a direct substrate is not well-established, with glutamate being the primary acidic residue targeted.

| Parameter | Value | Substrate/Condition | Source |

| ATE1 Isoforms | ATE1-1 and ATE1-2 show higher efficiency for side-chain arginylation compared to ATE1-3 and ATE1-4. | In vitro arginylation assay | [5] |

| Inhibitors | Tannic acid (30 µM) and merbromin (50 µM) inhibit ATE1 activity in cells. | Cell-based assays | [3] |

| Mass Addition | Arginylation adds a mass of 156.1011 Da to a modified residue. | Mass Spectrometry | [3] |

Experimental Protocols

In Vitro Arginylation Assay

This protocol is adapted from studies characterizing ATE1 activity.

Objective: To measure the incorporation of radio-labeled arginine into a substrate protein or peptide by ATE1.

Materials:

-

Recombinant ATE1 enzyme

-

Substrate peptide/protein (e.g., a peptide with an N-terminal or internal glutamate residue)

-

[³H]-Arginine

-

tRNA ligase and total tRNA

-

ATP, MgCl₂, KCl, DTT

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Charging of tRNA: In a microfuge tube, combine total tRNA, ATP, MgCl₂, [³H]-Arginine, and tRNA ligase in the reaction buffer. Incubate at 37°C for 15 minutes to generate [³H]Arg-tRNA.

-

Arginylation Reaction: To the tube containing [³H]Arg-tRNA, add the substrate peptide/protein and recombinant ATE1.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Precipitation: Stop the reaction by adding cold TCA to precipitate the proteins.

-

Washing: Centrifuge the samples, discard the supernatant, and wash the pellet with TCA and then ethanol to remove unincorporated [³H]-Arginine.

-

Quantification: Resuspend the pellet in a suitable buffer or solvent, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Caption: Workflow for an in vitro arginylation assay.

Identification of Arginylation Sites by Mass Spectrometry

Objective: To identify specific arginylation sites on proteins from a complex biological sample.

Procedure:

-

Protein Extraction and Digestion: Extract proteins from cells or tissues and digest them into peptides using a protease like trypsin.

-

Enrichment (Optional): If desired, enrich for arginylated peptides using specific antibodies or chemical methods.

-

LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Database Searching: Search the resulting MS/MS spectra against a protein database, specifying a variable modification of +156.1011 Da on aspartate and glutamate residues.

-

Data Validation: Manually validate the identified arginylated peptides and their corresponding spectra.

The this compound (Arg-Gln) Dipeptide: A Synthetic Molecule

The Arg-Gln dipeptide is not a direct product of a known endogenous metabolic pathway but is chemically synthesized for use as a nutritional supplement and in research.[6][7]

Rationale for Synthesis and Properties

Free glutamine is unstable in aqueous solutions, degrading into pyroglutamate and ammonia, and has limited solubility.[6] The synthesis of Arg-Gln overcomes these limitations. The dipeptide is highly soluble and stable in solution, making it a more effective means of delivering both arginine and glutamine.[8][9] Dipeptides are also efficiently absorbed in the intestine via specific transporters.[8]

Chemical Synthesis Pathway

The chemical synthesis of Arg-Gln typically involves standard solid-phase or solution-phase peptide synthesis methodologies. A general workflow is as follows:

-

Protection of Functional Groups: The amino group of arginine and the side-chain carboxyl group of glutamine are protected with chemical groups (e.g., Fmoc or Boc for the amino group) to prevent unwanted side reactions.

-

Activation: The carboxyl group of the N-terminally protected arginine is activated using a coupling reagent (e.g., DCC, HBTU).

-

Coupling: The activated arginine is reacted with the C-terminally protected glutamine to form the peptide bond.

-

Deprotection: The protecting groups are removed to yield the final Arg-Gln dipeptide.

-

Purification: The synthesized dipeptide is purified using techniques like high-performance liquid chromatography (HPLC).

Caption: Generalized workflow for the chemical synthesis of Arg-Gln dipeptide.

Applications in Research and Drug Development

The Arg-Gln dipeptide has been investigated for its therapeutic potential in various models:

-

Retinopathy of Prematurity: In a mouse model, Arg-Gln administration reduced preretinal neovascularization and decreased vascular endothelial growth factor (VEGF) levels.[6][10]

-

Intestinal Injury: Enteral supplementation with Arg-Gln has been shown to attenuate hyperoxia-induced small intestinal injury in neonatal mice.[8]

-

Nutritional Supplementation: Due to its stability and solubility, it is considered a superior alternative to free glutamine for nutritional support.[9]

Conclusion

The synthesis of an this compound linkage is a nuanced topic with two distinct facets. Endogenously, it occurs as a post-translational modification of proteins via the ATE1 enzyme, a process with expanding regulatory roles. In contrast, the free Arg-Gln dipeptide is a product of chemical synthesis, designed to overcome the limitations of its constituent amino acids for therapeutic and research applications. For professionals in drug development and biomedical research, understanding both the enzymatic arginylation pathway and the properties of the synthetic Arg-Gln dipeptide is crucial for exploring new therapeutic strategies targeting protein regulation and for developing advanced nutritional interventions.

References

- 1. ATE1 promotes breast cancer progression via arginylation-dependent regulation of MAPK-MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATE1-Mediated Post-Translational Arginylation Is an Essential Regulator of Eukaryotic Cellular Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ate1-mediated posttranslational arginylation affects substrate adhesion and cell migration in Dictyostelium discoideum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Arginyltransferase ATE1 catalyzes mid-chain arginylation of proteins at side chain carboxylates in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. This compound | Arg-Gln | Dipeptide nutrient supplement |TargetMol [targetmol.com]

- 8. This compound Dipeptide or Docosahexaenoic Acid Attenuates Hyperoxia-induced Small Intestinal Injury in Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Enteral Arg-Gln Dipeptide Administration Increases Retinal Docosahexaenoic Acid and Neuroprotectin D1 in a Murine Model of Retinopathy of Prematurity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biochemical Properties of Arginyl-Glutamine Dipeptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Arginyl-Glutamine (Arg-Gln) has garnered significant scientific interest due to its enhanced stability and solubility compared to its constituent amino acids, Arginine and Glutamine. This technical guide provides a comprehensive overview of the biochemical properties of Arg-Gln, including its synthesis, purification, and quantification. It delves into its physiological roles, particularly in intestinal health, cellular signaling, and its potential therapeutic applications. Detailed experimental methodologies and quantitative data are presented to facilitate further research and development in the fields of clinical nutrition, pharmacology, and drug delivery.

Introduction

Glutamine and Arginine are conditionally essential amino acids that play crucial roles in numerous physiological processes, including immune function, wound healing, and cell proliferation. However, the direct application of these amino acids in clinical and research settings is often hampered by their limited stability and solubility in aqueous solutions. The formation of the dipeptide this compound (Arg-Gln) overcomes these limitations, offering a more stable and soluble alternative for delivering these vital nutrients. This guide explores the fundamental biochemical characteristics of Arg-Gln, providing a technical resource for its study and application.

Physicochemical Properties

Arg-Gln exhibits improved physicochemical properties over its individual amino acid components. Its dipeptide structure confers greater stability in aqueous solutions, preventing the degradation of glutamine into pyroglutamate and ammonia. Furthermore, the solubility of Arg-Gln is significantly higher than that of free glutamine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₂N₆O₄ | |

| Molecular Weight | 302.33 g/mol | |

| Solubility | Greater than individual Arginine and Glutamine | [1] |

| Stability in Aqueous Solution | More stable than free Glutamine | [1] |

Synthesis and Purification

The synthesis of this compound can be achieved through both chemical and enzymatic methods. Solid-phase peptide synthesis (SPPS) is a common chemical approach, while enzymatic synthesis offers a milder and more specific alternative.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of Arg-Gln.

Materials:

-

Fmoc-Gln(Trt)-Wang resin

-

Fmoc-Arg(Pbf)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5)

-

Diethyl ether

-

HPLC grade water and acetonitrile

Procedure:

-

Resin Swelling: Swell the Fmoc-Gln(Trt)-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Dissolve Fmoc-Arg(Pbf)-OH (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF.

-

Add the coupling solution to the deprotected resin and shake for 2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

-

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal arginine using 20% piperidine in DMF as described in step 2.

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2 hours to cleave the dipeptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude Arg-Gln dipeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol: Purification by Ion-Exchange Chromatography

Ion-exchange chromatography can be utilized to purify Arg-Gln based on its net charge.[2][3]

Materials:

-

Strong cation exchange resin (e.g., Dowex 50W)

-

Equilibration buffer (e.g., 0.1 M Sodium Phosphate buffer, pH 3.0)

-

Elution buffer (e.g., linear gradient of NaCl from 0 to 1.0 M in equilibration buffer)

-

Crude Arg-Gln solution

Procedure:

-

Resin Preparation: Pack a column with the strong cation exchange resin and equilibrate with the equilibration buffer.

-

Sample Loading: Adjust the pH of the crude Arg-Gln solution to the equilibration buffer pH and load it onto the column.

-

Elution: Elute the bound dipeptide using a linear gradient of the elution buffer. Arginine's strong positive charge will cause it to bind tightly to the resin.

-

Fraction Collection and Analysis: Collect fractions and analyze for the presence of Arg-Gln using a suitable method such as HPLC or UV spectroscopy at 214 nm. Pool the fractions containing the purified dipeptide.

Quantification and Analysis

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantification of Arg-Gln in biological matrices.

Experimental Protocol: Quantification by UPLC-MS/MS

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

-

Protein Precipitation: Precipitate proteins from plasma or serum samples by adding a three-fold excess of cold acetonitrile.

-

Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Supernatant Collection: Collect the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in the initial mobile phase.

UPLC-MS/MS Conditions (Representative):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient from 2% to 98% B over 5 minutes.

-

Flow Rate: 0.4 mL/min

-

Ionization Mode: Positive ESI

-

MRM Transitions: Monitor the precursor to product ion transition for Arg-Gln (e.g., m/z 303.2 → 174.1) and an appropriate internal standard.

Table 2: Representative Mass Spectrometry Fragmentation of this compound

| Precursor Ion (m/z) | Product Ion (m/z) | Fragment Type |

| 303.2 | 174.1 | y1-ion (Arginine immonium ion) |

| 303.2 | 130.1 | b1-ion (Glutamine immonium ion) |

| 303.2 | 157.1 | Arginine side chain fragment |

Note: The exact m/z values may vary slightly depending on the instrument and conditions.

Biochemical Properties and Physiological Roles

Stability and Degradation

Arg-Gln is significantly more stable in aqueous solutions than free glutamine. The degradation of glutamine dipeptides generally follows pseudo-first-order kinetics and is pH-dependent, with maximum stability typically observed around pH 6.0.[4] The primary degradation pathways involve the cleavage of the peptide bond and the deamination of the glutamine side chain.[4]

Table 3: Degradation Kinetics of Glutamine-Containing Dipeptides in Aqueous Solution

| Dipeptide | Degradation Rate Constant (k) at pH 7.4, 37°C (s⁻¹) | Reference |

| Gly-Gln | Data indicates it is less stable than Ala-Gln | [4] |

| Ala-Gln | ~1.5 x 10⁻⁷ | [4] |

| Val-Gln | Slower than Ala-Gln | [4] |

| Leu-Gln | Slower than Ala-Gln | [4] |

| Ile-Gln | Slower than Ala-Gln | [4] |

Note: Specific kinetic data for Arg-Gln was not found; the table provides comparative data for other glutamine dipeptides to illustrate the influence of the N-terminal amino acid.

Cellular Uptake and Transport

Signaling Pathways

Arg-Gln and its constituent amino acids are involved in key cellular signaling pathways, most notably the mTOR (mechanistic target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and metabolism. Both arginine and glutamine can independently activate mTORC1.[4][7]

Antioxidant Properties

Glutamine is a precursor for the synthesis of glutathione, a major intracellular antioxidant. By providing a stable source of glutamine, Arg-Gln can contribute to cellular antioxidant defenses.

Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay

This protocol provides a general method for assessing the antioxidant capacity of Arg-Gln.[8][9]

Materials:

-

Arg-Gln solution of known concentration

-

Fluorescein sodium salt solution

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) standards

-

Phosphate buffer (pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Standard and Sample Preparation: Prepare a series of Trolox standards and Arg-Gln solutions in phosphate buffer.

-

Plate Loading: Add fluorescein solution to all wells of the microplate. Then, add the Trolox standards, Arg-Gln samples, and a buffer blank to their respective wells.

-

Incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add AAPH solution to all wells to initiate the radical-generating reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm, with readings taken every minute for at least 60 minutes.

-

Data Analysis: Calculate the area under the curve (AUC) for the fluorescence decay of each sample and standard. Subtract the AUC of the blank from the AUC of the samples and standards. Plot the net AUC of the Trolox standards against their concentrations to generate a standard curve. Determine the ORAC value of the Arg-Gln sample in Trolox equivalents (TE).

Physiological and Therapeutic Implications

Intestinal Health

Arg-Gln has demonstrated protective effects against intestinal injury. In a neonatal mouse model of hyperoxia-induced intestinal injury, supplementation with Arg-Gln attenuated markers of injury and inflammation.[1] This is attributed to the roles of glutamine in maintaining intestinal barrier function and arginine as a precursor for nitric oxide, a key regulator of mucosal integrity.[1]

Retinal Neovascularization

Studies have shown that Arg-Gln can inhibit retinal neovascularization in a mouse model of oxygen-induced retinopathy.[10] This effect is associated with a reduction in retinal VEGF (vascular endothelial growth factor) mRNA levels.[10]

Clinical Nutrition

Due to its enhanced stability and solubility, Arg-Gln is a valuable component in parenteral and enteral nutrition formulations, providing essential amino acids to critically ill patients who have increased metabolic demands.

Conclusion

The this compound dipeptide offers significant advantages over the individual administration of arginine and glutamine, primarily due to its superior stability and solubility. Its biochemical properties, including efficient cellular uptake and involvement in critical signaling pathways, underscore its potential in various therapeutic and nutritional applications. This technical guide provides a foundational resource for researchers and drug development professionals to further explore and harness the benefits of this promising dipeptide. Further research is warranted to fully elucidate its specific kinetic parameters and receptor interactions to optimize its clinical utility.

References

- 1. This compound Dipeptide or Docosahexaenoic Acid Attenuates Hyperoxia-induced Small Intestinal Injury in Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. purification-of-arginine-by-ion-exchange-chromatographic-from-cottonseed-de-oiled-cake - Ask this paper | Bohrium [bohrium.com]

- 3. JPH0623143B2 - Arginine separation and purification method - Google Patents [patents.google.com]

- 4. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]

- 6. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

Mechanism of action of Arginyl-Glutamine in cellular metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Arginyl-Glutamine (Arg-Gln) is a stable and highly soluble source of two conditionally essential amino acids, L-arginine and L-glutamine. This technical guide provides an in-depth overview of the current understanding of the mechanism of action of Arg-Gln in cellular metabolism. It details the processes of cellular uptake and hydrolysis, and the subsequent metabolic fates and signaling roles of its constituent amino acids. This document summarizes key quantitative data, provides detailed experimental protocols for further research, and visualizes relevant pathways to support researchers, scientists, and drug development professionals in this field. While direct experimental data on the Arg-Gln dipeptide is emerging, this guide synthesizes current knowledge on dipeptide transport and the well-established roles of arginine and glutamine to provide a comprehensive framework.

Introduction

L-glutamine and L-arginine are amino acids critical to a multitude of cellular processes, including energy production, nucleotide synthesis, and protein synthesis. Their availability is often limited in states of high metabolic stress, such as in rapidly proliferating cancer cells or during critical illness. The direct supplementation of these amino acids can be challenging due to the instability of glutamine in aqueous solutions and the potential for competitive inhibition of amino acid transporters. The dipeptide this compound offers a more stable and efficiently absorbed alternative, making it a subject of increasing interest in clinical nutrition and drug development.[1] This guide elucidates the molecular journey of Arg-Gln from cellular uptake to its downstream metabolic and signaling effects.

Cellular Uptake and Intracellular Fate

Cellular Uptake via Peptide Transporters

The primary mechanism for the cellular uptake of di- and tripeptides is through the action of proton-coupled oligopeptide transporters (POTs), primarily Peptide Transporter 1 (PEPT1) and Peptide Transporter 2 (PEPT2).[2][3] These transporters utilize the electrochemical proton gradient across the cell membrane to drive the influx of a broad range of small peptides.[2][3]

-

PEPT1 is predominantly expressed in the apical membrane of intestinal epithelial cells, playing a crucial role in the absorption of dietary peptides.[2] It is also found in other tissues, including the kidney tubules and bile duct.

-

PEPT2 is more widely distributed, with high expression in the kidneys, brain, lungs, and epithelial cells of the mammary gland.[3] It generally exhibits a higher affinity for dipeptides than PEPT1.[3]

It is hypothesized that this compound, as a dipeptide, is a substrate for both PEPT1 and PEPT2. This mode of transport is advantageous as it is generally more efficient than the transport of free amino acids and is less prone to competitive inhibition by other amino acids.[1]

Intracellular Hydrolysis

Once inside the cell, dipeptides are rapidly hydrolyzed into their constituent amino acids by cytosolic peptidases. While the specific enzymes responsible for the hydrolysis of this compound have not been extensively characterized, a variety of intracellular dipeptidases with broad substrate specificity are known to exist. This intracellular release of arginine and glutamine ensures their availability for various metabolic pathways.

Metabolic and Signaling Pathways

Upon hydrolysis, the released L-arginine and L-glutamine enter their respective metabolic and signaling cascades.

The Metabolic Fate of Glutamine

Glutamine is a versatile molecule that plays a central role in nitrogen metabolism, energy production, and biosynthesis.[4]

-

Anaplerosis and Energy Production: Glutamine is a key anaplerotic substrate, replenishing the tricarboxylic acid (TCA) cycle. It is first converted to glutamate by glutaminase (GLS), and then to the TCA cycle intermediate α-ketoglutarate (α-KG) by glutamate dehydrogenase (GDH) or aminotransferases.[5][6]

-

Nucleotide and Amino Acid Synthesis: The nitrogen from glutamine is essential for the synthesis of purines, pyrimidines, and other non-essential amino acids.[4][5]

-

Redox Homeostasis: Glutamate derived from glutamine is a precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[6]

The Metabolic Fate of Arginine

Arginine is a semi-essential amino acid with diverse metabolic roles, serving as a precursor for the synthesis of nitric oxide, polyamines, proline, and creatine.[7][8]

-

Nitric Oxide Synthesis: Arginine is the sole substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[7]

-

Urea Cycle: In the liver, arginase converts arginine to ornithine and urea, a key step in the detoxification of ammonia.[6][7]

-

Polyamine Synthesis: Ornithine, derived from arginine, is a precursor for the synthesis of polyamines (putrescine, spermidine, and spermine), which are essential for cell proliferation and differentiation.[7]

Regulation of mTOR Signaling

Both arginine and glutamine are potent activators of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[9][10][11]

-

mTORC1 Activation: Arginine and glutamine signal to mTOR complex 1 (mTORC1) through distinct mechanisms. Arginine activates mTORC1 via the Rag GTPases, while glutamine can activate mTORC1 independently of the Rag GTPases, in a process that involves the small GTPase Arf1.[9][11][12] The activation of mTORC1 leads to the phosphorylation of downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), promoting protein synthesis and cell growth.[10]

Quantitative Data

The following tables summarize quantitative data from studies investigating the effects of arginine and glutamine on cellular metabolism. Direct quantitative data for the this compound dipeptide is limited and represents a key area for future research.

Table 1: Effects of Arginine and Glutamine on Cell Proliferation

| Cell Line | Treatment | Concentration | Effect on Proliferation | Reference |

| Caco-2 | L-Glutamine | 2-10 mM | Increased | [13] |

| Caco-2 | L-Arginine (in the presence of Gln) | 0.5-2 mM | Increased | [13] |

| Porcine Trophectoderm | L-Arginine | 0.1-1 mM | Increased | [10] |

| Porcine Trophectoderm | L-Glutamine | 0.1-1 mM | Increased | [10] |

Table 2: Effects of Arginine and Glutamine on Nitric Oxide Production

| Cell Type | Stimulus | Treatment | Concentration | Effect on NO Production | Reference |

| Bovine Aortic Endothelial Cells | Bradykinin | L-Glutamine | 0.6-2 mM | Inhibited | [14][15] |

| Bovine Aortic Endothelial Cells | Bradykinin + L-Gln | L-Arginine | 0.1-10 mM | Reversed Gln inhibition | [14][15] |

Experimental Protocols

Protocol for Measuring Intracellular this compound, Arginine, and Glutamine by LC-MS/MS

This protocol is adapted from established methods for amino acid analysis.[12][16][17][18]

Objective: To quantify the intracellular concentrations of Arg-Gln, Arg, and Gln in a cell line of interest following treatment with the dipeptide.

Materials:

-

Cell culture medium (e.g., DMEM)

-

This compound dipeptide

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol:Acetonitrile:Water (50:30:20, v/v/v), chilled to -20°C

-

Internal standards (e.g., ¹³C₆-¹⁵N₄-L-Arginine, ¹³C₅-¹⁵N₂-L-Glutamine, and a stable isotope-labeled Arg-Gln dipeptide if available)

-

LC-MS/MS system with a HILIC or reversed-phase C18 column

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Replace the medium with fresh medium containing the desired concentration of Arg-Gln dipeptide or control medium. Incubate for the desired time points (e.g., 0, 1, 4, 24 hours).

-

-

Metabolite Extraction:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of chilled extraction solvent containing internal standards to each well.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Vortex for 1 minute and incubate at -20°C for 1 hour to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

-

-

Sample Reconstitution and Analysis:

-

Reconstitute the dried metabolites in a suitable volume of the initial mobile phase.

-

Analyze the samples by LC-MS/MS using a validated method for the separation and quantification of Arg-Gln, Arg, and Gln.

-

-

Data Analysis:

-

Quantify the concentrations of the analytes by comparing their peak areas to those of the internal standards and a standard curve.

-

Normalize the data to the cell number or total protein content.

-

Protocol for Dipeptide Uptake Assay**

This protocol is a conceptual framework based on general dipeptide transport assays.[19]

Objective: To measure the uptake of this compound into cells.

Materials:

-

Radiolabeled this compound (e.g., ³H-Arg-Gln or ¹⁴C-Arg-Gln)

-

Cell line of interest grown on permeable supports (e.g., Transwell inserts)

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 6.0 and 7.4

-

Inhibitors (e.g., a high concentration of a non-labeled dipeptide like Gly-Sar)

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture:

-

Seed cells on permeable supports and allow them to differentiate and form a confluent monolayer.

-

-

Uptake Experiment:

-

Wash the cell monolayers with pre-warmed uptake buffer at the desired pH.

-

Add the uptake buffer containing the radiolabeled Arg-Gln and any inhibitors to the apical side of the monolayer.

-

Incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

-

To stop the uptake, aspirate the uptake solution and rapidly wash the monolayers three times with ice-cold PBS.

-

-

Cell Lysis and Quantification:

-

Lyse the cells in a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Measure the radioactivity in the cell lysate using a scintillation counter.

-

Determine the protein concentration of the lysate for normalization.

-

-

Data Analysis:

-

Calculate the uptake rate (e.g., in pmol/mg protein/min).

-

Compare the uptake at different pH values and in the presence and absence of inhibitors to characterize the transport mechanism.

-

Visualizations

Signaling Pathways

Caption: Overview of this compound uptake, hydrolysis, and downstream metabolic and signaling effects.

Experimental Workflow

Caption: A generalized experimental workflow for investigating the cellular mechanism of action of this compound.

Conclusion and Future Directions

This compound holds significant promise as a therapeutic and nutritional agent due to its enhanced stability and efficient cellular uptake compared to its constituent free amino acids. This guide has outlined the putative mechanisms of its action, from transport into the cell to its integration into key metabolic and signaling pathways. However, it is evident that further research is required to fully elucidate the specific molecular details of Arg-Gln's action.

Future research should focus on:

-

Directly characterizing the transport kinetics of this compound by PEPT1 and PEPT2.

-

Identifying the specific intracellular peptidases responsible for its hydrolysis and their regulation.

-

Conducting comprehensive metabolomic and flux analysis studies to quantify the metabolic fate of Arg-Gln-derived arginine and glutamine.

-

Investigating whether the dipeptide itself has any signaling roles prior to hydrolysis.

-

Performing comparative studies to directly assess the differential effects of Arg-Gln versus the co-administration of free arginine and glutamine on cellular physiology and in various disease models.

By addressing these knowledge gaps, the full therapeutic potential of this compound can be realized, paving the way for novel applications in clinical nutrition and drug development.

References

- 1. PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Glutamine-mediated nitric oxide synthase inhibition might explain the ‘arginine paradox’ [scielo.org.mx]

- 6. patents.justia.com [patents.justia.com]

- 7. Glutamine: Metabolism and Immune Function, Supplementation and Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. L-Arginine but not L-glutamine likely increases exogenous carbohydrate oxidation during endurance exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigation of glutamine metabolism in CHO cells by dynamic metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the Proline–Glutamine–Asparagine–Arginine Metabolic Axis in Amino Acid Starvation Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem-agilent.com [chem-agilent.com]

- 13. Glutamine and arginine affect Caco-2 cell proliferation by promotion of nucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Interactions between L-arginine and L-glutamine change endothelial NO production. An effect independent of NO synthase substrate availability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Interactions between L-arginine and L-glutamine change endothelial NO production. An effect independent of NO synthase substrate availability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. lcms.cz [lcms.cz]

- 18. Simultaneous determination of eight arginine-related metabolites in cellular extracts using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of Arginyl-Glutamine in Nitric Oxide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitric oxide (NO), a critical signaling molecule synthesized from L-arginine by nitric oxide synthase (NOS), plays a pivotal role in a myriad of physiological processes, including vasodilation, neurotransmission, and immune regulation. The bioavailability of L-arginine is a rate-limiting factor in NO production. This technical guide provides an in-depth exploration of the role of the dipeptide Arginyl-Glutamine (Arg-Gln) in nitric oxide synthesis. While direct research on the Arg-Gln dipeptide is nascent, this paper synthesizes the extensive body of knowledge on the individual and interactive roles of L-arginine and L-glutamine in modulating NO production. We present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of the core signaling pathways and experimental workflows. The evidence suggests that Arg-Gln, as a stable and efficient delivery vehicle for both amino acids, likely influences NO synthesis through the complex, context-dependent, and sometimes opposing effects of its constituent parts upon hydrolysis. This guide aims to provide a foundational resource for researchers investigating Arg-Gln as a potential therapeutic agent to modulate nitric oxide production in various pathological conditions.

Introduction: The Arginine-Nitric Oxide Axis

L-arginine serves as the primary substrate for the synthesis of nitric oxide, a reaction catalyzed by the family of nitric oxide synthase (NOS) enzymes.[1][2] This fundamental pathway is integral to cardiovascular health, immune responses, and neuronal signaling.[3] The bioavailability of L-arginine can be a critical determinant of NO production, and conditions of arginine deficiency are associated with endothelial dysfunction and immune dysregulation.[2]

Glutamine, the most abundant amino acid in the body, is now understood to be a significant modulator of the arginine-NO pathway.[4] Its influence, however, is not straightforward and appears to be highly dependent on the cellular context and the specific NOS isoform involved. The dipeptide this compound (Arg-Gln) has emerged as a subject of interest, primarily due to its enhanced stability and solubility compared to free glutamine, making it a more suitable candidate for parenteral nutrition and therapeutic applications.[5] It is hypothesized that Arg-Gln exerts its effects on NO synthesis following hydrolysis into its constituent amino acids, L-arginine and L-glutamine.[5][6]

This guide will dissect the known roles of arginine and glutamine in NO synthesis and, by extension, the putative role of the Arg-Gln dipeptide.

The Dual Nature of Glutamine in Modulating Nitric Oxide Synthesis

The influence of glutamine on NO production is a tale of two distinct cellular environments: the immune system and the vascular endothelium.

Essential Co-factor in Macrophage Nitric Oxide Production

In immune cells such as macrophages, glutamine is essential for the synthesis of NO by inducible NOS (iNOS).[7] Studies have demonstrated that in the absence of glutamine, macrophages fail to produce NO even when L-arginine is readily available. The reintroduction of glutamine leads to a significant, dose-dependent increase in NO production.[7] This suggests that glutamine plays a crucial role beyond simply being a precursor for arginine synthesis.

Inhibitory Modulator in Endothelial Nitric Oxide Synthesis

Conversely, in endothelial cells, L-glutamine has been shown to inhibit NO production by endothelial NOS (eNOS).[8] This inhibitory effect is thought to be mediated by the metabolism of glutamine to glucosamine, which in turn reduces the cellular availability of NADPH, an essential cofactor for NOS activity. Furthermore, L-glutamine can tonically inhibit receptor-mediated NO release, an effect that can be dose-dependently reversed by L-arginine.[9][10] This interaction appears to be independent of substrate availability for NOS and may involve interference with intracellular signaling pathways.[9][10] This phenomenon is a key component in understanding the "arginine paradox," where supplemental arginine increases NO production in vivo despite intracellular levels being theoretically sufficient to saturate eNOS.[6]

Quantitative Data on the Effects of Arginine and Glutamine on Nitric Oxide Synthesis

The following tables summarize quantitative data from key studies investigating the individual and combined effects of L-arginine and L-glutamine on nitric oxide production in different cell types.

Table 1: Effect of L-Glutamine on LPS-Stimulated Nitric Oxide Production in RAW 264.7 Macrophages

| L-Glutamine Concentration (mM) | L-Arginine Concentration (mM) | Lipopolysaccharide (LPS) | Nitrite Concentration (nmol/mL) | Fold Increase in NO Production |

| 0 | 0.6 | 0.001 µg/mL | 0.13 ± 0.02 | - |

| 0.31 | 0.6 | 0.001 µg/mL | 2.92 ± 0.06 | ~23-fold |

| 1 | 0.6 | 0.001 µg/mL | Dose-dependent increase | >23-fold |

Data adapted from Wu et al., 1999.[7]

Table 2: Effect of L-Glutamine and L-Arginine on Bradykinin-Stimulated Nitric Oxide Release in Cultured Bovine Aortic Endothelial Cells

| L-Glutamine Concentration (mM) | L-Arginine Concentration (mM) | Bradykinin | Effect on NO Release |

| 0.6 | 0.1 - 10 | Present | Inhibition of NO release |

| 2 | 0.1 - 10 | Present | Further inhibition of NO release |

| 0.6 | 0.1 - 10 | Present | Dose-dependent reversal of inhibition |

| 2 | 0.1 - 10 | Present | Dose-dependent reversal of inhibition |

Data interpretation from Arnal et al., 1995.[9][10]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Nitric Oxide Synthesis and Modulation by Arginine and Glutamine

Caption: Nitric Oxide Synthesis and Modulation.

Experimental Workflow for Assessing the Impact of Arg-Gln on NO Production

Caption: Experimental Workflow Diagram.

Detailed Experimental Protocols

Measurement of Nitric Oxide Production (Griess Assay)

This protocol is adapted from standard methodologies for the colorimetric determination of nitrite (a stable metabolite of NO) in cell culture supernatants.[9]

Materials:

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

-

Sodium Nitrite Standard (100 µM).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 540-550 nm.

Procedure:

-

Standard Curve Preparation:

-

Prepare a serial dilution of the sodium nitrite standard in the same culture medium as the samples to create concentrations ranging from 1 to 100 µM.

-

Add 50 µL of each standard to triplicate wells of the 96-well plate.

-

-

Sample Preparation:

-

Collect 50 µL of cell culture supernatant from each experimental condition and add to separate wells.

-

-

Griess Reaction:

-

Add 50 µL of Solution A to all wells containing standards and samples.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Solution B to all wells.

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Quantification:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Plot the standard curve and determine the nitrite concentration of the samples from the linear regression of the standard curve.

-

Nitric Oxide Synthase (NOS) Activity Assay (L-Citrulline Conversion Assay)

This protocol measures NOS activity by quantifying the conversion of radiolabeled L-arginine to L-citrulline.[11]

Materials:

-

L-[³H]arginine.

-

Cell/tissue homogenates.

-

Reaction buffer containing NADPH, CaCl₂, calmodulin, and tetrahydrobiopterin.

-

Stop buffer (e.g., containing EDTA).

-

Dowex AG 50WX-8 resin (Na⁺ form).

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Sample Preparation:

-

Prepare cell or tissue lysates in a suitable homogenization buffer.

-

-

Reaction Initiation:

-

In a microcentrifuge tube, combine the cell/tissue lysate with the reaction buffer and L-[³H]arginine.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding the stop buffer.

-

-

Separation of L-Citrulline:

-

Apply the reaction mixture to a column containing Dowex resin. The resin binds unreacted L-[³H]arginine, while the newly formed L-[³H]citrulline flows through.

-

-

Quantification:

-

Collect the eluate containing L-[³H]citrulline in a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

NOS activity is proportional to the amount of L-[³H]citrulline produced per unit of protein per unit of time.

-

Measurement of Intracellular Arginine and Glutamine

This protocol outlines a general method for the quantification of intracellular amino acids using High-Performance Liquid Chromatography (HPLC).[8]

Materials:

-

Cell pellets.

-

Perchloric acid or other deproteinizing agent.

-

HPLC system with a suitable column for amino acid analysis (e.g., reverse-phase column).

-

Derivatization agent (e.g., o-phthalaldehyde).

-

Amino acid standards.

Procedure:

-

Cell Lysis and Deproteinization:

-

Wash cell pellets with ice-cold PBS to remove extracellular amino acids.

-

Lyse the cells and deproteinize the lysate using an acid such as perchloric acid.

-

Centrifuge to pellet the precipitated proteins.

-

-

Sample Preparation:

-

Neutralize the supernatant containing the free amino acids.

-

-

Derivatization:

-

Derivatize the amino acids in the samples and standards with a fluorescent agent to enable detection.

-

-

HPLC Analysis:

-

Inject the derivatized samples and standards onto the HPLC column.

-

Separate the amino acids using a suitable gradient elution.

-

-

Quantification:

-

Detect the derivatized amino acids using a fluorescence detector.

-

Quantify the intracellular concentrations of arginine and glutamine by comparing the peak areas of the samples to those of the standards.

-

Discussion and Future Directions

The available evidence strongly suggests that the role of this compound in nitric oxide synthesis is not that of a direct effector but rather a prodrug that, upon hydrolysis, delivers L-arginine and L-glutamine to the cellular environment. The net effect on NO production is therefore likely to be a complex interplay of the opposing actions of these two amino acids in different cell types.

In the context of the immune system, where glutamine is essential for iNOS activity, supplementation with Arg-Gln could be beneficial in conditions of glutamine depletion, such as sepsis, by restoring NO-mediated immune responses.[7] Conversely, in the vascular endothelium, the glutamine component of the dipeptide may exert an inhibitory effect on eNOS, which could be counteracted by the arginine component. The final outcome on endothelial NO production would depend on the relative concentrations of the two amino acids and the specific signaling state of the cells.

For drug development professionals, Arg-Gln presents an interesting therapeutic candidate. Its superior stability and solubility make it a more practical option for clinical use than free glutamine.[5] However, its application in modulating NO synthesis must be approached with a clear understanding of the specific cellular and physiological context.

Future research should focus on directly investigating the effects of the intact Arg-Gln dipeptide on cellular signaling pathways and NOS activity to determine if it has any effects beyond those of its constituent amino acids. Furthermore, in vivo studies are needed to elucidate the pharmacokinetics of Arg-Gln and its net effect on NO production in different tissues and disease models.

Conclusion

The role of this compound in nitric oxide synthesis is intrinsically linked to the complex and often paradoxical interplay between its constituent amino acids, L-arginine and L-glutamine. While L-arginine is the direct precursor for NO, L-glutamine acts as a critical modulator, being essential for iNOS activity in macrophages and inhibitory for eNOS activity in endothelial cells. The Arg-Gln dipeptide offers a stable and efficient means of delivering both amino acids, and its ultimate effect on NO homeostasis is likely to be highly context-dependent. This technical guide provides a foundation for researchers to further explore the therapeutic potential of Arg-Gln in modulating nitric oxide synthesis for the treatment of a range of diseases.

References

- 1. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arginine metabolism and the synthesis of nitric oxide in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. This compound Dipeptide or Docosahexaenoic Acid Attenuates Hyperoxia-induced Small Intestinal Injury in Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of molecular structure and plasma hydrolysis on the metabolism of glutamine-containing dipeptides in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol Griess Test [protocols.io]

- 8. A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bowdish.ca [bowdish.ca]

- 10. academic.oup.com [academic.oup.com]

- 11. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Functions of L-arginyl-L-glutamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-arginyl-L-glutamine is a dipeptide composed of the amino acids L-arginine and L-glutamine. This molecule has garnered significant interest in the scientific community due to its potential therapeutic applications, which stem from the combined and potentially synergistic effects of its constituent amino acids. This technical guide provides a comprehensive overview of the biological functions of L-arginyl-L-glutamine, with a focus on its mechanisms of action, relevant signaling pathways, and detailed experimental protocols for its study. The dipeptide form offers advantages over the administration of free amino acids, including enhanced stability and solubility, and potentially more efficient uptake by tissues through oligopeptide transporters.[1]

Core Biological Functions and Mechanisms of Action

L-arginyl-L-glutamine exhibits a range of biological activities, primarily centered on gut health, immune modulation, and tissue repair. These functions are intrinsically linked to the individual roles of L-arginine and L-glutamine, which are amplified or uniquely modulated when delivered as a dipeptide.

Gut Barrier Integrity and Intestinal Health

L-arginyl-L-glutamine plays a crucial role in maintaining the integrity of the intestinal barrier.[2] The gut mucosa is a selectively permeable barrier that allows for the absorption of nutrients while preventing the translocation of harmful substances and pathogens.

Mechanism of Action: The protective effects of L-arginyl-L-glutamine on the gut barrier are multifaceted. L-glutamine is a primary fuel source for enterocytes, the cells lining the intestine, and is essential for their proliferation and the maintenance of tight junction proteins. These proteins, including claudins, occludins, and zonula occludens (ZO), form a seal between adjacent epithelial cells, regulating paracellular permeability.[3] L-arginine contributes to this protective effect by serving as a precursor for nitric oxide (NO), a signaling molecule that can influence mucosal blood flow and integrity.[1]

A study on hyperoxia-induced intestinal injury in neonatal mice demonstrated that oral supplementation with L-arginyl-L-glutamine (5 g/kg/day) significantly preserved villus structure and reduced intestinal injury scores compared to a hyperoxia-only group.[1] This suggests a direct protective effect on the morphological structure of the intestine.

Immune Modulation

Both L-arginine and L-glutamine are considered immunonutrients, meaning they have specific beneficial effects on the immune system.[4] Their combination in a dipeptide form may offer enhanced immunomodulatory properties.

Mechanism of Action: L-glutamine is a critical fuel for rapidly dividing immune cells such as lymphocytes and macrophages.[5] L-arginine is a substrate for two key enzymes with opposing immunological roles: nitric oxide synthase (NOS), which produces NO involved in pathogen killing by macrophages, and arginase, which is important for T-cell proliferation and wound healing.[6]

L-arginyl-L-glutamine has been shown to modulate inflammatory responses. In a mouse model of dextran sulfate sodium (DSS)-induced colitis, dietary supplementation with 1% L-arginyl-L-glutamine attenuated the inflammatory response.[7] This was associated with the inhibition of IKK phosphorylation and subsequent nuclear factor-kappaB (NF-κB) activity, a key signaling pathway in inflammation.[7]

Nitric Oxide (NO) Synthesis and Vascular Function

L-arginine is the direct precursor for the synthesis of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. NO is a potent vasodilator and plays a role in regulating blood pressure and blood flow.[8]

Mechanism of Action: The L-arginine component of the dipeptide is made available for NO synthesis by nitric oxide synthases (NOS). Interestingly, there is a complex interplay between L-arginine and L-glutamine in the regulation of NO production. Some studies suggest that L-glutamine can inhibit NO synthesis under certain conditions, while L-arginine can reverse this inhibition.[9][10][11] The delivery of both amino acids as a dipeptide may provide a more balanced substrate availability for these interconnected pathways.

Quantitative Data on the Effects of L-arginyl-L-glutamine

The following tables summarize quantitative data from preclinical studies investigating the effects of L-arginyl-L-glutamine.

Table 1: Effects of L-arginyl-L-glutamine on Intestinal Injury Markers in a Neonatal Mouse Model of Hyperoxia-Induced Injury [1]

| Parameter | Control (Room Air) | Hyperoxia + Vehicle | Hyperoxia + L-arginyl-L-glutamine (5 g/kg/day) |

| Distal Small Intestine Injury Score | 0.5 ± 0.2 | 2.8 ± 0.3 | 1.2 ± 0.2# |

| Myeloperoxidase (MPO) Activity (U/g tissue) | 1.5 ± 0.3 | 4.2 ± 0.5 | 2.1 ± 0.4# |

| Plasma Lactate Dehydrogenase (LDH) Activity (U/L) | 250 ± 30 | 550 ± 50 | 300 ± 40# |

| Apoptotic Cells (per 100 villi) | 5 ± 1 | 25 ± 3 | 10 ± 2# |

*p < 0.05 vs. Control; #p < 0.05 vs. Hyperoxia + Vehicle

Table 2: Effects of L-arginyl-L-glutamine on Inflammatory Markers in a Mouse Model of DSS-Induced Colitis [7]

| Parameter | Control | DSS + Vehicle | DSS + L-arginyl-L-glutamine (1% in diet) |

| Histological Score | 0.2 ± 0.1 | 3.5 ± 0.4 | 1.8 ± 0.3# |

| Colon Myeloperoxidase (MPO) Activity (U/g tissue) | 1.8 ± 0.4 | 8.5 ± 1.2 | 4.2 ± 0.7# |

| Colon Malondialdehyde (MDA) (nmol/mg protein) | 0.5 ± 0.1 | 1.8 ± 0.2 | 0.9 ± 0.1# |

| Colon Superoxide Dismutase (SOD) Activity (U/mg protein) | 150 ± 15 | 80 ± 10 | 125 ± 12# |

| Colon TNF-α (pg/mg protein) | 25 ± 5 | 120 ± 15 | 60 ± 8# |

| Colon IL-6 (pg/mg protein) | 15 ± 3 | 85 ± 10 | 40 ± 6# |

*p < 0.05 vs. Control; #p < 0.05 vs. DSS + Vehicle

Key Signaling Pathways

L-arginyl-L-glutamine exerts its biological effects by modulating several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappaB (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. L-arginyl-L-glutamine has been shown to inhibit the phosphorylation of IKK, thereby suppressing NF-κB activation and reducing the production of inflammatory cytokines.[7]

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. The mTORC1 complex is activated by various signals, including amino acids. Both L-arginine and L-glutamine are known to activate mTORC1 signaling, which in turn promotes protein synthesis by phosphorylating downstream targets such as p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[9][12][13] While direct evidence for L-arginyl-L-glutamine is still emerging, it is plausible that the dipeptide, upon hydrolysis, provides the constituent amino acids to stimulate this pathway, thereby promoting cell growth and repair.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of L-arginyl-L-glutamine's biological functions.

Synthesis of L-arginyl-L-glutamine

A common method for the synthesis of L-arginyl-L-glutamine involves coupling a protected L-arginine derivative with L-glutamine, followed by deprotection.[14]

Materials:

-

α-carbobenzoxy-ω-nitro-L-arginine

-

L-glutamine

-

Mixed anhydride (e.g., from isobutyl chloroformate and N-methylmorpholine)

-

Solvents (e.g., tetrahydrofuran, dimethylformamide)

-

Catalyst for hydrogenolysis (e.g., palladium on carbon)

-

Hydrogen gas

-

Buffers and reagents for purification

Protocol:

-

Coupling Reaction: a. Dissolve α-carbobenzoxy-ω-nitro-L-arginine in an appropriate organic solvent. b. Form the mixed anhydride by adding N-methylmorpholine and isobutyl chloroformate at low temperature (e.g., -15°C). c. In a separate flask, dissolve L-glutamine in a suitable solvent system. d. Add the L-glutamine solution to the mixed anhydride reaction mixture and allow it to react, gradually warming to room temperature.

-

Deprotection: a. After the coupling reaction is complete, the resulting protected dipeptide is isolated. b. The protecting groups (carbobenzoxy and nitro) are removed by catalytic hydrogenolysis. Dissolve the protected dipeptide in a suitable solvent and add the palladium on carbon catalyst. c. Subject the mixture to hydrogen gas at a specified pressure and temperature until the deprotection is complete.

-

Purification: a. After deprotection, the catalyst is removed by filtration. b. The crude L-arginyl-L-glutamine is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).[15] A C18 column is typically used with a gradient of acetonitrile in water containing an ion-pairing agent like trifluoroacetic acid (TFA).[15] c. Fractions containing the pure dipeptide are collected, pooled, and lyophilized to obtain the final product as a powder.

In Vivo Administration in Animal Models

Oral Gavage Administration (Mouse Model of Intestinal Injury): [1]

-

Animal Model: Neonatal mice (e.g., C57BL/6).

-

Dipeptide Preparation: Dissolve L-arginyl-L-glutamine in a sterile vehicle (e.g., water or saline).

-

Dosage: A typical dose used in studies is 5 g/kg of body weight per day.[1]

-

Administration: Administer the solution orally using a gavage needle once or twice daily for the duration of the experiment.

Intraperitoneal Injection (Rat Model of Sepsis): [14]

-

Animal Model: Adult male Wistar rats.

-

Dipeptide Preparation: A commercially available 20% L-alanyl-L-glutamine solution (Dipeptiven®) has been used as a surrogate for studying glutamine dipeptides. A similar preparation could be made for L-arginyl-L-glutamine.

-

Dosage: A dose of 2 ml/kg/day (equivalent to 0.4 g of dipeptide/kg) has been used.[14]

-

Administration: Administer the solution via intraperitoneal injection daily for a specified period before the induction of the experimental condition.

Myeloperoxidase (MPO) Activity Assay in Intestinal Tissue[1][2][11]

MPO is an enzyme found in neutrophils, and its activity in tissues is used as an indicator of neutrophil infiltration and inflammation.

Materials:

-

Intestinal tissue sample

-

Homogenization buffer: 50 mM potassium phosphate buffer (pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB).

-

Assay reagent: 50 mM potassium phosphate buffer (pH 6.0) containing o-dianisidine dihydrochloride and hydrogen peroxide.

-

Spectrophotometer

Protocol:

-

Tissue Homogenization: a. Weigh the frozen intestinal tissue sample and place it in a tube with ice-cold homogenization buffer. b. Homogenize the tissue using a mechanical homogenizer. c. Centrifuge the homogenate at a high speed (e.g., 12,000 x g) for 15 minutes at 4°C. d. Collect the supernatant for the assay.

-

Enzymatic Reaction: a. In a 96-well plate, add a small volume of the supernatant to each well. b. Add the assay reagent to each well to start the reaction.

-

Measurement: a. Immediately measure the change in absorbance at 460 nm over time using a spectrophotometer. b. MPO activity is calculated based on the rate of change in absorbance and normalized to the protein concentration of the sample.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay[1][4][10]

LDH is a cytosolic enzyme that is released into the extracellular space upon cell membrane damage. Measuring LDH activity in plasma or tissue culture supernatant can quantify cytotoxicity.

Materials:

-

Plasma sample or tissue homogenate supernatant

-

LDH assay kit (containing substrate, cofactor, and dye)

-

Microplate reader

Protocol:

-

Sample Preparation: a. For plasma, collect blood and centrifuge to separate the plasma. b. For tissue, homogenize the tissue in a suitable buffer and centrifuge to obtain the supernatant.

-

Assay Procedure: a. Add the sample to the wells of a 96-well plate. b. Add the LDH assay reaction mixture to each well. c. Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light. d. Add the stop solution provided in the kit.

-

Measurement: a. Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader. b. The amount of LDH activity is proportional to the absorbance and can be quantified using a standard curve.

TUNEL Assay for Apoptosis in Intestinal Tissue[1][18][19][20]

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

-

Paraffin-embedded intestinal tissue sections

-

TUNEL assay kit (containing Proteinase K, TdT enzyme, labeled dUTP, and detection reagents)

-

Fluorescence microscope

Protocol:

-

Tissue Section Preparation: a. Deparaffinize and rehydrate the tissue sections. b. Perform antigen retrieval if required by the specific protocol.

-

Permeabilization: a. Treat the sections with Proteinase K to permeabilize the cells.

-

Labeling: a. Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP. This allows the TdT to label the 3'-OH ends of fragmented DNA.

-

Detection and Counterstaining: a. Wash the sections to remove unincorporated nucleotides. b. Counterstain the nuclei with a DNA dye such as DAPI.

-

Imaging: a. Mount the slides and visualize the fluorescent signal using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Western Blot for NF-κB and mTOR Signaling Proteins[3][21][22][23]

Western blotting is used to detect and quantify specific proteins in a sample, such as the components of the NF-κB and mTOR signaling pathways.

Materials:

-

Intestinal tissue lysate

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IKK, anti-p65, anti-phospho-mTOR, anti-phospho-p70S6K)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: a. Homogenize intestinal tissue in RIPA buffer containing protease and phosphatase inhibitors. b. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate. c. Determine the protein concentration using a BCA or Bradford assay.

-

Gel Electrophoresis and Transfer: a. Separate the protein lysates by size using SDS-PAGE. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: a. Wash the membrane and apply the chemiluminescent substrate. b. Capture the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion

L-arginyl-L-glutamine is a promising dipeptide with significant biological functions, particularly in the realms of intestinal health and immune modulation. Its enhanced stability and potential for more efficient absorption make it an attractive alternative to the co-administration of free L-arginine and L-glutamine. The mechanisms of action, primarily involving the protection of the gut barrier and the modulation of key inflammatory and growth signaling pathways like NF-κB and mTOR, provide a solid foundation for its potential therapeutic applications. The experimental protocols detailed in this guide offer a starting point for researchers to further investigate the multifaceted roles of this dipeptide and to explore its full therapeutic potential in various physiological and pathological conditions. Further research is warranted to fully elucidate the specific signaling events triggered by the intact dipeptide and to translate the promising preclinical findings into clinical practice.

References

- 1. researchgate.net [researchgate.net]

- 2. assaygenie.com [assaygenie.com]

- 3. agilent.com [agilent.com]

- 4. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat [en.bio-protocol.org]

- 7. resources.amsbio.com [resources.amsbio.com]

- 8. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 9. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat [bio-protocol.org]

- 10. Mapping Metabolism: Monitoring Lactate Dehydrogenase Activity Directly in Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TUNEL assay for apoptosis in intestine [bio-protocol.org]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Recent advances in understanding of amino acid signaling to mTORC1 activation [imrpress.com]

- 14. [PDF] Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat | Semantic Scholar [semanticscholar.org]

- 15. bachem.com [bachem.com]

Intracellular Signaling Pathways Activated by Arginyl-Glutamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Arginyl-Glutamine (Arg-Gln) is emerging as a molecule of significant interest in cellular physiology and therapeutic development. Composed of two conditionally essential amino acids, arginine and glutamine, Arg-Gln offers enhanced stability and bioavailability compared to its constituent amino acids. While direct research on the signaling pathways specifically activated by the Arg-Gln dipeptide is still developing, a comprehensive understanding can be extrapolated from the well-documented roles of arginine and glutamine in cellular signaling. This technical guide synthesizes the current knowledge, focusing on the core intracellular signaling pathways—mTOR, PI3K/Akt, and MAPK/ERK—that are likely modulated by Arg-Gln. This document provides a detailed overview of these pathways, quantitative data from studies on arginine and glutamine, relevant experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.